(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol
Brand Name: Vulcanchem
CAS No.: 159679-68-2
VCID: VC6909987
InChI: InChI=1S/C14H12N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-9,17H,10H2
SMILES: C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CO
Molecular Formula: C14H12N2O
Molecular Weight: 224.263

(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol

CAS No.: 159679-68-2

Cat. No.: VC6909987

Molecular Formula: C14H12N2O

Molecular Weight: 224.263

* For research use only. Not for human or veterinary use.

(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol - 159679-68-2

Specification

CAS No. 159679-68-2
Molecular Formula C14H12N2O
Molecular Weight 224.263
IUPAC Name (2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
Standard InChI InChI=1S/C14H12N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-9,17H,10H2
Standard InChI Key PIAXUROOVXTADE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol, with alternative designations including 2-Phenylimidazo[1,2-a]pyridine-3-methanol and MFCD02182242 . Its CAS registry numbers are 87388-23-6 (primary) and 159679-68-2 (secondary), reflecting isomeric or synthetic variants .

Molecular Structure

The core structure comprises an imidazo[1,2-a]pyridine scaffold substituted with a phenyl group at position 2 and a hydroxymethyl group at position 3 (Fig. 1). This arrangement creates a planar aromatic system with potential for π-π stacking and hydrogen bonding .

Synthesis and Manufacturing

Key Synthetic Routes

A patent-pending method (CN109824665B) describes the synthesis of structurally related sulfonamide derivatives using (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol as a precursor . The reaction employs:

  • Substrates: 2-Phenylimidazo[1,2-a]pyridine

  • Oxidants: Potassium permanganate (KMnO4\text{KMnO}_4)

  • Solvents: Hexafluoroisopropanol/methanol (1:1 v/v)

  • Conditions: 100°C for 12 hours under air

This method achieves a 78% yield, demonstrating efficient C-H functionalization at the methyl position .

Optimization Strategies

Varying solvent ratios (e.g., 1:9 hexafluoroisopropanol/methanol) and temperatures (up to 130°C) can reduce reaction times to 8 hours while maintaining yields >70% . Catalytic systems involving di-tert-butyl peroxide (DTBP\text{DTBP}) and sodium tert-butoxide (NaOtBu\text{NaOtBu}) enhance regioselectivity .

Physicochemical Properties

Experimental Data

PropertyValueSource
Density (g/cm³)1.2 ± 0.1
Molecular Weight (g/mol)224.258
Exact Mass224.094955
LogP (Octanol-Water)2.21
Refractive Index1.647

Stability and Reactivity

The hydroxymethyl group (-CH2_2OH) confers moderate polarity (LogP = 2.21) , balancing solubility in polar aprotic solvents (e.g., DMSO) and organic media. Oxidative stability is maintained below 200°C, as evidenced by thermal analysis .

Applications and Functional Derivatives

Pharmaceutical Intermediates

The compound serves as a key building block for benzenesulfonamide derivatives with demonstrated bioactivity . For example, N-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzenesulfonamide shows potential as a kinase inhibitor, with a melting point of 208–209°C and characteristic 1H^1\text{H} NMR peaks at δ 4.46 (s, 2H) for the methylene bridge .

Materials Science

As a specialty material , its rigid aromatic framework makes it suitable for:

  • Organic light-emitting diodes (OLEDs)

  • Metal-organic frameworks (MOFs)

  • Photocatalytic systems

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